6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine
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Overview
Description
6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. The presence of a chlorine atom at the 6th position and a methyl group at the 2nd position of the imidazole ring imparts unique chemical properties to this compound. Imidazopyridines are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine are IKK-ɛ and TBK1, which are known to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
The compound interacts with its targets, IKK-ɛ and TBK1, by binding to their active sites. This binding results in the phosphorylation of NF-kappaB, a crucial transcription factor involved in the regulation of immune response, cell survival, and proliferation .
Biochemical Pathways
The activation of NF-kappaB by this compound influences many cellular pathways necessary for the proper functioning of cells. These include pathways involved in immune response, cell survival, and proliferation .
Pharmacokinetics
Related compounds have been shown to display high human liver microsomal stability , suggesting that this compound may also have good bioavailability.
Result of Action
The activation of NF-kappaB by this compound can lead to various cellular effects. For instance, it can promote cell survival and proliferation, and modulate immune response .
Biochemical Analysis
Biochemical Properties
6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating their activity. The compound’s interaction with GABA A receptors as a positive allosteric modulator highlights its potential in influencing neurotransmission . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, further emphasizing its biochemical significance.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in inflammatory responses, thereby impacting cellular behavior . Furthermore, this compound has been found to affect cellular metabolism by interacting with enzymes that regulate metabolic flux, leading to changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence the targeting of this compound to specific subcellular compartments, thereby modulating its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone under acidic conditions, followed by chlorination. Another approach is the condensation of 2-chloro-3-nitropyridine with methylamine, followed by reduction and cyclization.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted imidazopyridines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
- 6-Chloro-2-phenyl-1H-imidazo[4,5-b]pyridine
- 6-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine
Uniqueness
6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6th position and the methyl group at the 2nd position influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
6-chloro-2-methyl-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIVLVMOMHEHIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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